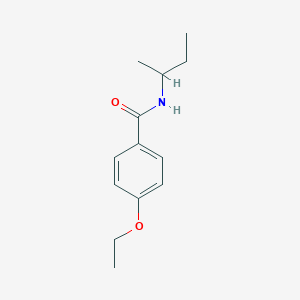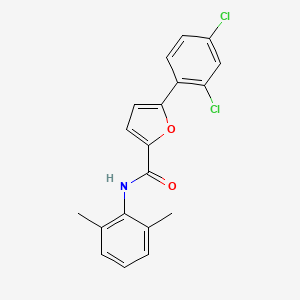
N-(sec-butyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-ethoxybenzamide, also known as SEB, is a chemical compound that has been studied for its potential use in scientific research. SEB is a member of the benzamide family of compounds and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-4-ethoxybenzamide involves binding to the pore region of the Kv1.3 channel and blocking ion conduction. This results in a decrease in T cell activation and proliferation, which may be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its activity on the Kv1.3 channel, N-(sec-butyl)-4-ethoxybenzamide has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.5. This channel is expressed in cardiac tissue and plays a crucial role in cardiac conduction. By inhibiting Nav1.5 activity, N-(sec-butyl)-4-ethoxybenzamide may have potential use in the treatment of cardiac arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-4-ethoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. Additionally, N-(sec-butyl)-4-ethoxybenzamide has been shown to be selective for Kv1.3 and Nav1.5 channels, which reduces the risk of off-target effects. However, N-(sec-butyl)-4-ethoxybenzamide has several limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(sec-butyl)-4-ethoxybenzamide has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several potential future directions for research involving N-(sec-butyl)-4-ethoxybenzamide. One area of interest is the development of N-(sec-butyl)-4-ethoxybenzamide analogs with improved solubility and selectivity. Additionally, further studies are needed to determine the efficacy of N-(sec-butyl)-4-ethoxybenzamide in vivo and its potential use as a therapeutic agent. Finally, N-(sec-butyl)-4-ethoxybenzamide may have potential use in the development of new treatments for autoimmune diseases and cardiac arrhythmias.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoic acid with sec-butylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds under mild conditions and yields N-(sec-butyl)-4-ethoxybenzamide as a white crystalline solid with a melting point of 130-132°C.
Applications De Recherche Scientifique
N-(sec-butyl)-4-ethoxybenzamide has been studied for its potential use in scientific research due to its ability to modulate the activity of certain ion channels. Specifically, N-(sec-butyl)-4-ethoxybenzamide has been shown to selectively inhibit the activity of the voltage-gated potassium channel Kv1.3. This channel is expressed on the surface of T cells and plays a crucial role in T cell activation and proliferation. By inhibiting Kv1.3 activity, N-(sec-butyl)-4-ethoxybenzamide has the potential to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-butan-2-yl-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(3)14-13(15)11-6-8-12(9-7-11)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVBWNAKEBOUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6006529.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)
![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)

![1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6006562.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)
![N-({1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6006614.png)
![2-[5-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6006615.png)
![2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6006618.png)